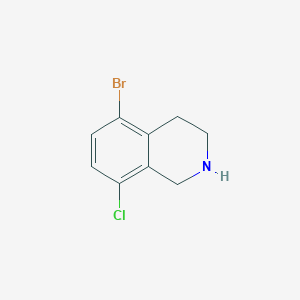

5-Bromo-8-chloro-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrClN and its molecular weight is 246.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antimicrobiennes

Une série de nouvelles 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines a été synthétisée et testée in vitro pour son activité antimicrobienne contre des souches cliniquement isolées . Ces composés ont montré des activités variables et modestes contre les souches de bactéries et de champignons étudiées .

Activités biologiques contre les agents pathogènes infectieux

Les composés naturels et synthétiques à base de 1,2,3,4-tétrahydroisoquinoléines (THIQ), y compris la 5-Bromo-8-chloro-1,2,3,4-tétrahydroisoquinoléine, exercent diverses activités biologiques contre divers agents pathogènes infectieux .

Troubles neurodégénératifs

Les composés à base de THIQ présentent également un potentiel dans le traitement des troubles neurodégénératifs . Cela fait de la this compound un composé intéressant dans le domaine de la recherche en neurologie et en santé mentale .

Préparation à l'échelle industrielle

La this compound peut être utilisée dans la préparation à l'échelle industrielle d'intermédiaires clés dans la fabrication d'inhibiteurs thérapeutiques du SGLT2 .

Applications histochimiques

Lorsqu'elle est utilisée conjointement avec du tétrazolium bleu de nitro, la this compound produit un produit final insoluble violet qui est lu visuellement . Cela la rend utile pour visualiser la phosphatase alcaline, y compris les applications histochimiques .

Recherche en chimie médicinale

La this compound est un composé précieux dans la recherche en chimie médicinale, en particulier dans la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles .

Activité Biologique

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure featuring a saturated nitrogen-containing ring. The presence of bromine and chlorine substituents at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that various tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that 5-bromo derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tb) in culture. The activity is correlated with lipophilicity; higher lipophilicity generally enhances potency against microbial strains .

Table 1: Antimicrobial Activity of Tetrahydroisoquinolines

| Compound | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | M. tb | 0.5 | |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | E. coli | 10 | |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | S. aureus | 15 |

Anticancer Activity

The anticancer potential of THIQ derivatives has been extensively studied. Notably, 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves cell cycle arrest and induction of apoptosis through caspase activation .

Table 2: Anticancer Activity of Tetrahydroisoquinolines

The biological activity of 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various molecular targets:

- Calcium Channels : The compound has been observed to inhibit voltage-gated calcium channels in neuroblastoma cells.

- Apoptotic Pathways : It activates mitochondrial-mediated apoptosis involving caspase cascades and the disruption of Bcl-2 family protein interactions .

- Cell Cycle Regulation : It induces cell cycle arrest at specific phases (G0/G1 or G2/M), leading to increased cellular stress and apoptosis in malignant cells .

Structure-Activity Relationships (SAR)

The presence of halogen atoms such as bromine and chlorine significantly enhances the biological activity of tetrahydroisoquinolines. Structural modifications at the 5 and 8 positions have been shown to affect lipophilicity and receptor binding affinity:

- Bromine Substitution : Increases binding affinity to certain targets.

- Chlorine Substitution : Modulates solubility and bioavailability.

Research indicates that compounds with larger substituents at the tetrahydroisoquinoline ring tend to exhibit improved antimicrobial properties .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluating the effects of various THIQ derivatives revealed that 5-bromo-8-chloro substitution led to significant reductions in cell viability in MCF-7 cells compared to controls. This effect was dose-dependent and correlated with increased levels of apoptotic markers.

Case Study 2: Inhibition of Mycobacterium tuberculosis

In vitro assays demonstrated that derivatives like 5-bromo-8-chloro were effective against M. tb, showcasing potential as therapeutic agents for tuberculosis treatment .

Propriétés

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZFFXIEAZJLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.